molecular formula C10H18N2O8 B15293292 N-(2-Deoxy-D-glucos-2-yl)-L-asparagine

N-(2-Deoxy-D-glucos-2-yl)-L-asparagine

Cat. No.: B15293292
M. Wt: 294.26 g/mol
InChI Key: AOZGFPNZEKCLLI-DPNYYRAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Deoxy-D-glucos-2-yl)-L-asparagine (CAS 2776-93-4) is a glycosylated amino acid derivative critical in glycobiology and biochemical research. Its structure comprises a β-D-glucopyranosyl moiety linked via an amide bond to the side-chain amine of L-asparagine. The glucosamine unit is acetylated at the 2-position, enhancing solubility and enabling participation in hydrogen bonding and molecular recognition processes . This compound serves as a model for studying N-linked glycoprotein biosynthesis, where asparagine residues are primary glycosylation sites . Its molecular formula is C₁₂H₂₁N₃O₈ (MW: 335.31 g/mol), with stereochemical specificity at the C2′ position influencing biological interactions . Applications span drug development, enzymatic studies, and structural analysis of carbohydrate-protein interactions .

Properties

Molecular Formula

C10H18N2O8

Molecular Weight

294.26 g/mol

IUPAC Name

(2S)-2-amino-4-oxo-4-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino]butanoic acid

InChI

InChI=1S/C10H18N2O8/c11-4(10(19)20)1-7(16)12-5(2-13)8(17)9(18)6(15)3-14/h2,4-6,8-9,14-15,17-18H,1,3,11H2,(H,12,16)(H,19,20)/t4-,5-,6+,8+,9+/m0/s1

InChI Key

AOZGFPNZEKCLLI-DPNYYRAHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

C(C(C(=O)O)N)C(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Deoxy-D-glucos-2-yl)-L-asparagine typically involves the reaction of 2-deoxy-D-glucose with L-asparagine under controlled conditions. The reaction is carried out in an aqueous solution at a slightly acidic pH to facilitate the formation of the glycosidic bond. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes where microorganisms are used to produce the precursor molecules, followed by chemical synthesis and purification steps. The use of bioreactors and advanced purification technologies ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Deoxy-D-glucos-2-yl)-L-asparagine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding keto derivatives.

    Reduction: Reduction reactions can convert the glycosidic bond to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the glycosidic bond with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of keto derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted glycosides.

Scientific Research Applications

Nγ-(2-Acetamido-2-deoxy-β-D-gluco-pyranosyl)-L-asparagine, also known as 2-Acetamido-2-deoxy-β-D-glucopyranosyl L-asparagine, is a compound with significant applications in biotechnology, drug development, the food industry, enzyme activity research, and cosmetic formulations . It is also referred to as β-D-GlcNAc-(1→N)-Asn or Ng-(2-Acetamido-2-deoxy-b-D-gluco-pyranosyl)-L-asparagine .

Scientific Research Applications

Biotechnology Nγ-(2-Acetamido-2-deoxy-β-D-gluco-pyranosyl)-L-asparagine serves as a crucial building block in the synthesis of glycoproteins, which are essential for various biopharmaceutical applications, enhancing drug efficacy and stability .

Drug Development This compound plays a significant role in the design of novel therapeutics, particularly in targeting specific biological pathways, thereby improving treatment outcomes in diseases such as cancer and diabetes . Its use in the synthesis of novel therapeutic agents can lead to advancements in treatments for various diseases, including cancer and metabolic disorders .

Food Industry Nγ-(2-Acetamido-2-deoxy-β-D-gluco-pyranosyl)-L-asparagine is explored for its potential as a natural sweetener or flavor enhancer, providing a healthier alternative to artificial additives while maintaining taste .

Research on Enzyme Activity It is utilized in studies investigating enzyme-substrate interactions, helping researchers understand metabolic pathways and develop enzyme inhibitors for therapeutic purposes .

Cosmetic Formulations The compound is being studied for its moisturizing properties, making it a valuable ingredient in skincare products aimed at improving skin hydration and texture .

Case Studies

2-Deoxy-D-Glucose (2-DG) and its Antiangiogenic Activity:
2-Deoxy-D-glucose (2-DG) is a glucose analogue that inhibits glycolysis and N-linked glycosylation . Research indicates that 2-DG's antiangiogenic effects are primarily due to the inhibition of lipid-linked oligosaccharide (LLO) synthesis rather than glycolysis .

  • Inhibition of Glycosylation: 2-DG interferes with endothelial N-linked glycosylation . The effects of 2-DG were reversed by mannose, an N-linked glycosylation precursor .
  • Unfolded Protein Response (UPR): Inhibition of LLO synthesis activates the unfolded protein response (UPR), leading to the induction of GADD153/CHOP and EC apoptosis .
  • In Vivo Studies: 2-DG has been evaluated in mouse models, inhibiting angiogenesis in both the matrigel plug assay and the Lewis lung carcinoma (LLC) transgenic retinoblastoma model .

2-Deoxy-D-Glucose (2-DG) and COVID-19 Treatment:
2-DG has been approved as an emergency adjunct therapy for COVID-19 patients .

  • Clinical Trials: Phase II clinical trials showed that patients treated with 2-DG experienced quicker symptomatic relief compared to those receiving standard care .
  • Phase III Trials: Phase III trials involved 220 patients across multiple hospitals, indicating that a greater proportion of patients in the 2-DG arm showed symptomatic improvement and were free of mechanical ventilation by day 3 .
  • Potential Side Effects: Potential side effects of 2-DG include reversible hyperglycemia, gastrointestinal bleeding, and QTc prolongation .

2-Deoxy-d-Glucose-Induced Metabolic Alteration in Human Oral Cancer Cells:
2-Deoxy-d-glucose (2DG) has been studied for its effects on oral cancer cells .

  • Metabolic Alterations: 2DG effectively reduced glucose consumption and lactate levels in SCC15 cells . Impaired glycolysis and N-linked glycosylation were restored by adding pyruvate and mannose .
  • Metabolomics Analysis: Targeted metabolomics analysis revealed significant alterations in metabolites, including amino acids, biogenic amines, glycerophospholipids, and sphingolipids, due to impaired glycolysis and N-linked glycosylation .
  • Anticancer Effects: Interference with N-linked glycosylation, rather than glycolysis, may contribute to the anticancer effects of 2DG in SCC15 cells .

Mechanism of Action

The mechanism of action of N-(2-Deoxy-D-glucos-2-yl)-L-asparagine involves its interaction with proteins, leading to the formation of advanced glycation end products (AGEs). These AGEs can alter protein structure and function, contributing to various pathological conditions. The compound primarily targets lysine residues in proteins, forming stable glycation products through a series of chemical reactions.

Comparison with Similar Compounds

N⁴-(2-Acetamido-2-deoxy-β-D-glucopyranosyl)-L-asparagine Analogues

  • Structural Features : Derivatives include substitutions at the asparagine carboxyl group, such as succinamide or L-2-hydroxysuccinamide .
  • Functional Differences : Modifications alter hydrogen-bonding capacity and steric hindrance, impacting binding to enzymes like glycosyltransferases. For example, the hydroxysuccinamic acid hydrazide analogue exhibits enhanced reactivity in conjugation assays .
  • Applications : Used to probe enzyme specificity and design glycomimetic inhibitors .

N-[2-Acetamido-2-deoxy-6-O-(α-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine (Fuc-GlcNAc-Asn)

  • Structural Features : Features an α(1→6)-linked fucose residue on the glucosamine unit, introducing additional branching .
  • Biological Role : The fucose moiety mediates interactions with lectins (e.g., selectins) and immune receptors, implicating this compound in cancer metastasis and inflammation studies .
  • Applications : Investigated in autoimmune disease models and glycan array platforms .

Fmoc-Protected Glycosylated Asparagine Derivatives

  • Structural Features: Incorporates a 9-fluorenylmethoxycarbonyl (Fmoc) group at the Nα-position, enabling solid-phase peptide synthesis (SPPS) . Example: Nα-Fmoc-N-[2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-β-D-glucopyranosyl]-L-asparagine .
  • Functional Differences : The Fmoc group facilitates temporary protection during peptide chain elongation, while acetylated hydroxyl groups enhance stability during synthesis .
  • Applications : Key intermediates for synthesizing homogeneous glycopeptides for structural and functional studies .

Nα-Fmoc-Lys[Nε-(2-deoxy-D-glucos-2-yl)]-OH

  • Structural Features: A lysine derivative with glucosamine attached to the ε-amino group instead of asparagine .
  • Functional Differences : The lysine backbone introduces a positively charged side chain at physiological pH, altering electrostatic interactions in glycopeptide systems .
  • Applications : Used to study ε-linked glycosylation, a less common but biologically relevant post-translational modification .

Comparative Data Table

Compound Name Structural Features Molecular Weight (g/mol) Biological Role Key Applications References
N-(2-Deoxy-D-glucos-2-yl)-L-asparagine β-D-Glucosamine-Asn amide; acetylated at C2 335.31 N-glycosylation model Glycoprotein synthesis, enzyme studies
Fuc-GlcNAc-Asn α(1→6)-Fucose appended to GlcNAc-Asn ~481.42* Lectin-mediated signaling Cancer, inflammation research
N⁴-Succinamide analogue Asparagine carboxyl replaced with succinamide ~377.34* Enzyme inhibition Glycomimetic drug design
Nα-Fmoc-Glycosylated Asn Fmoc protection at Nα; acetylated hydroxyls ~800.75* SPPS compatibility Glycopeptide synthesis
Nα-Fmoc-Lys[Nε-(2-deoxy-D-glucos-2-yl)]-OH Glucosamine linked to lysine ε-amino group ~466.45* ε-linked glycosylation studies Post-translational modification analysis

*Estimated based on structural formulas.

Key Research Findings

  • Stereochemical Impact: The equatorial vs. axial configuration at C2′ in glucosamine derivatives (e.g., glucos- vs. mannos-ylation) significantly affects receptor binding specificity .
  • Analytical Challenges : HPLC analysis of asparagine-linked compounds may yield overlapping peaks with ureides, necessitating orthogonal methods like Differential Pulse Voltammetry (DPV) for quantification .

Biological Activity

N-(2-Deoxy-D-glucos-2-yl)-L-asparagine, a derivative of 2-deoxy-D-glucose (2-DG), has garnered attention for its biological activities, particularly in cancer research and metabolic studies. This article explores the compound's biological activity, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Overview of 2-Deoxy-D-Glucose (2-DG)

2-DG is a glucose analog that inhibits glycolysis and affects glycosylation processes. It is known for its role in cancer therapy, where it targets the altered metabolic pathways of cancer cells. The structural similarity between 2-DG and mannose allows it to interfere with N-linked glycosylation, which is crucial for protein synthesis and cell signaling.

1. Inhibition of Glycolysis:
2-DG acts as a competitive inhibitor of hexokinase, leading to reduced ATP production in glycolytic pathways. This inhibition has been linked to decreased proliferation and increased apoptosis in various cancer cell lines .

2. Interference with N-Linked Glycosylation:
The compound disrupts the N-linked glycosylation process by mimicking mannose, resulting in endoplasmic reticulum (ER) stress and activation of the unfolded protein response (UPR). This mechanism contributes to the cytotoxic effects observed in endothelial cells and tumor cells .

Case Studies and Research Findings

Case Study 1: Anti-Cancer Effects
A study demonstrated that treatment with 2-DG significantly reduced cell viability in oral squamous cell carcinoma (OSCC) lines by impairing glycolysis and N-linked glycosylation. The SCC15 cell line exhibited a 60% reduction in viability upon treatment with 2-DG alone, which was partially restored by mannose co-treatment .

Case Study 2: Anti-Angiogenic Activity
2-DG has shown promising anti-angiogenic properties. In vitro and in vivo studies indicated that it inhibits endothelial cell growth and migration at concentrations lower than those affecting tumor cells directly. The mechanism was primarily attributed to interference with lipid-linked oligosaccharides (LLOs) synthesis rather than direct glycolytic inhibition .

Case Study 3: Combination Therapies
Research has explored the synergistic effects of combining 2-DG with other therapeutic agents like fenofibrate. This combination resulted in enhanced cytotoxicity across various tumor cell lines, indicating potential for improved therapeutic strategies .

Data Tables

Biological Activity Effect Mechanism
Inhibition of Cell GrowthReduced viability in cancer cell linesGlycolysis inhibition, N-linked glycosylation
Induction of ApoptosisIncreased apoptosis markers in treated cellsER stress due to protein misfolding
Anti-Angiogenic EffectsInhibition of endothelial cell migrationInterference with LLO synthesis
Synergistic CytotoxicityEnhanced death rates when combined with fenofibrateCombined metabolic inhibition

Clinical Implications

The promising pharmacological activities of 2-DG have led to its investigation as a potential therapeutic agent beyond oncology. Recent studies have highlighted its application as an adjunct therapy for COVID-19, where it demonstrated efficacy in reducing oxygen dependency among patients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.